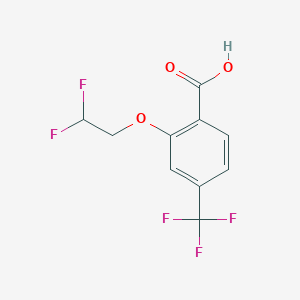
(3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester: is an organic compound that features a nitro group attached to a cyclohexene ring, with a carbamic acid tert-butyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of iron (III) nitrate nonahydrate as a NO2 radical source in radical-mediated nitration reactions . The nitration is followed by the reaction with tert-butyl carbamate under suitable conditions to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and sustainability. For example, the direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems has been developed . This method is more efficient and versatile compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitro alcohols or nitro ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or esters.
Applications De Recherche Scientifique
(3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-3-enyl-carbamic acid tert-butyl ester: Lacks the nitro group, making it less reactive in redox reactions.
Nitrocyclohexane: Contains a nitro group but lacks the ester functionality, limiting its versatility in chemical reactions.
tert-Butyl carbamate: Contains the ester functionality but lacks the cyclohexene and nitro groups, reducing its structural complexity.
Uniqueness
(3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester is unique due to the combination of its nitro, cyclohexene, and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H18N2O4 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
tert-butyl N-(3-nitrocyclohex-3-en-1-yl)carbamate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h6,8H,4-5,7H2,1-3H3,(H,12,14) |
Clé InChI |
OHYSREHOMMNYPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC=C(C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


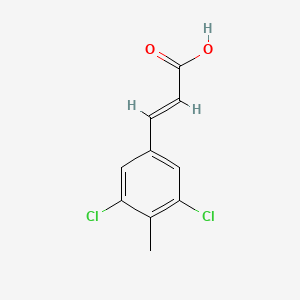
![((4'-Methyl-[1,1'-biphenyl]-4-yl)sulfonyl)proline](/img/structure/B13728435.png)

![(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B13728451.png)
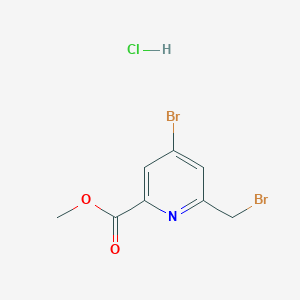

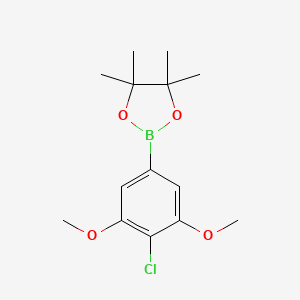
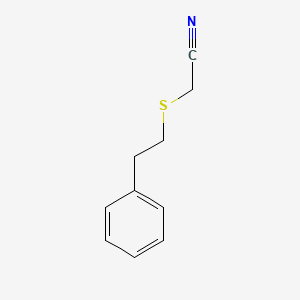
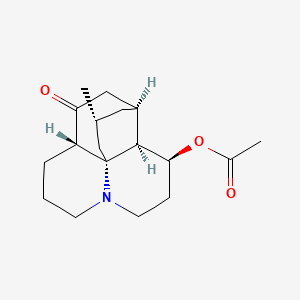
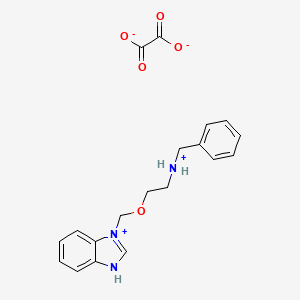
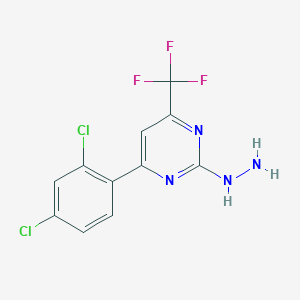
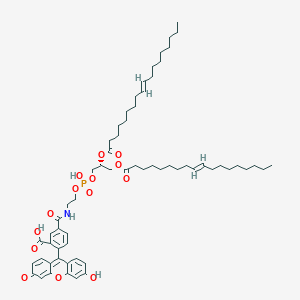
![3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13728515.png)
